Faropenem daloxate
Faropenem daloxate
Faropenem Medoxomil is a daloxate ester prodrug form of faropenem, a penem with a tetrahydrofuran substituent at position C2, with broad-spectrum antibacterial activity against many gram-positive and gram-negative aerobes and anaerobes. Faropenem medoxomil is hydrolyzed in vivo to release the active free acid. Compared with imipenem, faropenem has improved chemical stability and reduced central nervous system effects. In addition, faropenem is resistant to hydrolysis by many beta-lactamases.
Faropenem medoxil is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.
Faropenem medoxomil is an ester prodrug derivative of the beta-lactam antibiotic [faropenem]. The prodrug form of faropenem offers dramatically improved oral bioavailability and leads to higher systemic concentrations of the drug. Faropenem medoxomil is a broad-spectrum antibiotic that is highly resistant to beta-lactamase degradation. It is being developed jointly by Replidyne, Inc. and Forest Laboratories, Inc.
Faropenem medoxil is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.
Faropenem medoxomil is an ester prodrug derivative of the beta-lactam antibiotic [faropenem]. The prodrug form of faropenem offers dramatically improved oral bioavailability and leads to higher systemic concentrations of the drug. Faropenem medoxomil is a broad-spectrum antibiotic that is highly resistant to beta-lactamase degradation. It is being developed jointly by Replidyne, Inc. and Forest Laboratories, Inc.
Brand Name:
Vulcanchem
CAS No.:
141702-36-5
VCID:
VC0002877
InChI:
InChI=1S/C17H19NO8S/c1-7(19)11-14(20)18-12(13(27-15(11)18)9-4-3-5-23-9)16(21)24-6-10-8(2)25-17(22)26-10/h7,9,11,15,19H,3-6H2,1-2H3/t7-,9-,11+,15-/m1/s1
SMILES:
CC1=C(OC(=O)O1)COC(=O)C2=C(SC3N2C(=O)C3C(C)O)C4CCCO4
Molecular Formula:
C17H19NO8S
Molecular Weight:
397.4 g/mol
Faropenem daloxate
CAS No.: 141702-36-5
Inhibitors
VCID: VC0002877
Molecular Formula: C17H19NO8S
Molecular Weight: 397.4 g/mol
CAS No. | 141702-36-5 |
---|---|
Product Name | Faropenem daloxate |
Molecular Formula | C17H19NO8S |
Molecular Weight | 397.4 g/mol |
IUPAC Name | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
Standard InChI | InChI=1S/C17H19NO8S/c1-7(19)11-14(20)18-12(13(27-15(11)18)9-4-3-5-23-9)16(21)24-6-10-8(2)25-17(22)26-10/h7,9,11,15,19H,3-6H2,1-2H3/t7-,9-,11+,15-/m1/s1 |
Standard InChIKey | JQBKWZPHJOEQAO-DVPVEWDBSA-N |
Isomeric SMILES | CC1=C(OC(=O)O1)COC(=O)C2=C(S[C@H]3N2C(=O)[C@@H]3[C@@H](C)O)[C@H]4CCCO4 |
SMILES | CC1=C(OC(=O)O1)COC(=O)C2=C(SC3N2C(=O)C3C(C)O)C4CCCO4 |
Canonical SMILES | CC1=C(OC(=O)O1)COC(=O)C2=C(SC3N2C(=O)C3C(C)O)C4CCCO4 |
Description | Faropenem Medoxomil is a daloxate ester prodrug form of faropenem, a penem with a tetrahydrofuran substituent at position C2, with broad-spectrum antibacterial activity against many gram-positive and gram-negative aerobes and anaerobes. Faropenem medoxomil is hydrolyzed in vivo to release the active free acid. Compared with imipenem, faropenem has improved chemical stability and reduced central nervous system effects. In addition, faropenem is resistant to hydrolysis by many beta-lactamases. Faropenem medoxil is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid. Faropenem medoxomil is an ester prodrug derivative of the beta-lactam antibiotic [faropenem]. The prodrug form of faropenem offers dramatically improved oral bioavailability and leads to higher systemic concentrations of the drug. Faropenem medoxomil is a broad-spectrum antibiotic that is highly resistant to beta-lactamase degradation. It is being developed jointly by Replidyne, Inc. and Forest Laboratories, Inc. |
Synonyms | A0026 BAY 56-6854 BAY 566854 BAY-56-6854 BAY-566854 BAY56-6854 BAY566854 faropenem daloxate faropenem medoxomil SUN 208 SUN A0026 SUN-208 SUN-A0026 SUN208 |
Reference | [1]. Gettig, Jacob P.; Crank, Christopher W.; Philbrik, Alexander H. Faropenem medoxomil. Annals of Pharmacotherapy (2008), 42(1), 80-90. [2]. Faqi AS, Lanphear C, Gill S, Colagiovanni DB.Juvenile toxicity study of faropenem medoxomil in beagle puppies.Reprod Toxicol. 2010 Dec;30(4):619-24. Epub 2010 Aug 11. [3]. Hadley JA, Tillotson GS, Tosiello R, Echols RM.Faropenem medoxomil: a treatment option in acute bacterial rhinosinusitis.Expert Rev Anti Infect Ther. 2006 Dec;4(6):923-37. [4]. Siegert R, Berg O, Gehanno P, Leiberman A, Martinkenas JL, Nikolaidis P, Arvis P, Alefelder M, Reimnitz P.Comparison of the efficacy and safety of faropenem daloxate and cefuroxime axetil for the treatment of acute bacterial maxillary sinusitis in adults.Eur Arch Otorhinolaryngol. 2003 Apr;260(4):186-94. Epub 2002 Oct 11. [5]. Upchurch J, Rosemore M, Tosiello R, Kowalsky S, Echols R.Randomized double-blind study comparing 7- and 10-day regimens of faropenem medoxomil with a 10-day cefuroxime axetil regimen for treatment of acute bacterial sinusitis.Otolaryngol Head Neck Surg. 2006 Oct;135(4):511-7. |
PubChem Compound | 6918218 |
Last Modified | Nov 11 2021 |
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